1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene
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Overview
Description
1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene is an organic compound with the molecular formula C13H10FNO3 It is characterized by the presence of a fluoro group, a methoxy group, and a nitrophenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene can be synthesized through several methodsThe reaction typically requires a nitrating agent such as nitric acid and a catalyst like sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1-fluoro-2-methoxy-4-(4-aminophenyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene involves its interaction with molecular targets through its functional groups. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
1-Fluoro-4-methoxy-2-nitrobenzene: Shares similar functional groups but differs in the position of the nitro group.
1-Fluoro-2-methyl-4-nitrobenzene: Contains a methyl group instead of a methoxy group.
4-Fluoro-3-nitrophenyl methyl ether: Similar structure but with different substituent positions
Uniqueness: 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-fluoro-2-methoxy-4-(4-nitrophenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13-8-10(4-7-12(13)14)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFWAZQYGNNULY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613466 |
Source
|
Record name | 4-Fluoro-3-methoxy-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67531-78-6 |
Source
|
Record name | 4-Fluoro-3-methoxy-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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